Bromovinyldeoxyuridine;BVDU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Brivudine can be synthesized through the bromination of 5-vinyl-2’-deoxyuridine. The reaction typically involves the use of bromine in an organic solvent under controlled conditions to ensure the selective bromination at the vinyl group .
Industrial Production Methods: Industrial production of Brivudine involves a similar synthetic route but on a larger scale. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Brivudine undergoes several types of chemical reactions, including:
Oxidation: Brivudine can be oxidized to form various metabolites.
Substitution: The bromine atom in Brivudine can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites .
Scientific Research Applications
Brivudine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogues and their reactions.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used for the treatment of herpes zoster. .
Industry: Employed in the development of antiviral drugs and therapeutic agents.
Mechanism of Action
Brivudine exerts its antiviral effects by inhibiting viral DNA synthesis. As a thymidine analogue, it is incorporated into the viral DNA by the viral enzyme DNA polymerase. Brivudine lacks a specific chemical group necessary for further DNA chain elongation, resulting in premature termination of the DNA chain and inhibition of viral replication .
Comparison with Similar Compounds
- Acyclovir
- Valacyclovir
- Famciclovir
Comparison: Brivudine is unique in its high potency against the Varicella-Zoster virus compared to other antiviral agents like acyclovir and valacyclovir. It also has a different mechanism of action, being a thymidine analogue, which allows it to be more effective in certain cases .
Brivudine’s distinct chemical structure and mechanism of action make it a valuable compound in the treatment of herpes zoster and a subject of ongoing research in various scientific fields.
Properties
Molecular Formula |
C11H15BrN2O5 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
5-(2-bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,6-9,15-16H,3-5H2,(H,13,17,18) |
InChI Key |
GRDTXSMMJNZZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CBr)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.